molecular formula C10H17N3 B15239632 2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B15239632
M. Wt: 179.26 g/mol
InChI Key: JWHKNRIAPUHIFV-UHFFFAOYSA-N
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Description

2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable butyl-substituted hydrazine derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The inhibition occurs through the binding of the compound to the active site of CDK2, preventing its interaction with cyclin A2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-2-3-5-9-8-10-11-6-4-7-13(10)12-9/h8,11H,2-7H2,1H3

InChI Key

JWHKNRIAPUHIFV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2CCCNC2=C1

Origin of Product

United States

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